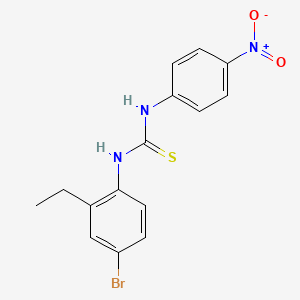
2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide
Vue d'ensemble
Description
2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide, also known as BNIT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BNIT is a thiosemicarbazone derivative that has been synthesized through several methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of 2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. This compound has been shown to decrease the levels of reactive oxygen species (ROS) in cells, which can protect cells from oxidative stress. This compound has also been shown to increase the levels of glutathione, a potent antioxidant, in cells. In addition, this compound has been found to increase the levels of p53, a tumor suppressor protein, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide in lab experiments is its potential for use as a therapeutic agent in cancer and infectious disease research. This compound has been shown to have potent antiviral and anticancer activity, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its toxicity. This compound has been found to be toxic to normal cells at high concentrations, which may limit its use in clinical settings.
Orientations Futures
Several future directions for research on 2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide include further studies on its mechanism of action, optimization of its synthesis methods, and development of this compound derivatives with improved efficacy and reduced toxicity. In addition, this compound could be studied for its potential applications in other fields, such as immunology and inflammation research.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through several methods, and its mechanism of action has been studied in detail. This compound has been found to have potent antiviral and anticancer activity, making it a promising candidate for drug development. However, its toxicity may limit its use in clinical settings. Further research is needed to fully understand the potential applications of this compound and to optimize its use in lab experiments.
Applications De Recherche Scientifique
2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has been studied for its potential applications in various fields, including cancer research, infectious disease research, and neurodegenerative disease research. This compound has been found to inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia. This compound has also been shown to have antiviral activity against hepatitis C virus and dengue virus. In addition, this compound has been studied for its potential neuroprotective effects in Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
1-(4-nitrophenyl)-3-[[2-(4-phenylphenyl)acetyl]amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c26-20(14-15-6-8-17(9-7-15)16-4-2-1-3-5-16)23-24-21(29)22-18-10-12-19(13-11-18)25(27)28/h1-13H,14H2,(H,23,26)(H2,22,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCFAGVTOCRDKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NNC(=S)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chlorophenyl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B4118844.png)
![2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B4118858.png)

![N-(4-methoxy-2-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4118868.png)

![4-methyl-3-({[(4-nitrophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4118881.png)
![isopropyl 4-({[(4-sec-butylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4118882.png)
![2-({N-(5-chloro-2-methoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4118888.png)

![N~2~-(2-fluorophenyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4118897.png)
![dimethyl [1-(4-bromophenyl)-3-(4-fluorophenyl)-2-methyl-3-oxopropyl]malonate](/img/structure/B4118910.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4118916.png)
![2-{[(4-sec-butylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4118924.png)
